Dimethyl-1,2-oxazole-4-sulfonyl fluoride
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Overview
Description
Dimethyl-1,2-oxazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its sulfonyl fluoride group, which imparts unique chemical properties and reactivity. Sulfonyl fluorides have gained significant attention in recent years due to their applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
The synthesis of dimethyl-1,2-oxazole-4-sulfonyl fluoride typically involves the formation of the oxazole ring followed by the introduction of the sulfonyl fluoride group. One common method for synthesizing oxazoles is the cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .
For the sulfonyl fluoride group, direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach. This method involves the generation of fluorosulfonyl radicals from various precursors and their subsequent reaction with the oxazole ring . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl-1,2-oxazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Addition Reactions: The compound can undergo addition reactions with various electrophiles and nucleophiles, forming new bonds and functional groups.
Common reagents used in these reactions include sulfuryl fluoride gas, electrophilic fluorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl-1,2-oxazole-4-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in chemical biology for labeling and modifying biomolecules due to its reactive sulfonyl fluoride group.
Industry: The compound is utilized in materials science for the synthesis of advanced materials with unique properties
Mechanism of Action
The mechanism of action of dimethyl-1,2-oxazole-4-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Dimethyl-1,2-oxazole-4-sulfonyl fluoride can be compared with other oxazole derivatives and sulfonyl fluorides:
Oxazole Derivatives: Compounds such as 1,3-oxazole and 1,2,4-oxadiazole share the oxazole ring structure but differ in their substitution patterns and reactivity.
Sulfonyl Fluorides: Other sulfonyl fluorides, such as trifluoromethanesulfonyl fluoride and methanesulfonyl fluoride, have similar reactivity but differ in their molecular structure and applications
The uniqueness of this compound lies in its combination of the oxazole ring and sulfonyl fluoride group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWLAZLQCDOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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